

Application Note: Comprehensive Characterization of 5-Methyl-2-thiazolemethanol

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Compound of Interest

Compound Name: 5-Methyl-2-thiazolemethanol

CAS No.: 202932-04-5

Cat. No.: B1319486

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Introduction

5-Methyl-2-thiazolemethanol is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds and flavor agents. Its structural integrity and purity are paramount to ensure the quality, safety, and efficacy of the final product. This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of **5-Methyl-2-thiazolemethanol**, designed for researchers, quality control analysts, and drug development professionals.

The guide moves beyond simple procedural lists to explain the causality behind the selection of specific methods and parameters. We will detail four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation. The integration of these methods creates a self-validating system for the comprehensive characterization of this important chemical entity.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like **5-Methyl-2-thiazolemethanol**. A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity. The polar hydroxyl group and the heterocyclic thiazole ring give **5-Methyl-2-thiazolemethanol** moderate polarity, making it well-suited for retention and elution from a C18 stationary phase using a polar mobile phase.

Expertise & Causality: The choice of a C18 column is based on its versatility and proven performance for a wide range of moderately polar analytes. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target compound while also separating it from potentially less polar or more polar impurities. The addition of a small amount of formic acid is critical; it protonates silanol groups on the silica support, reducing peak tailing and improving peak shape. Furthermore, formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed. [1][2] UV detection at 220-340 nm is chosen to encompass the absorbance maxima of the thiazole ring system.[3]

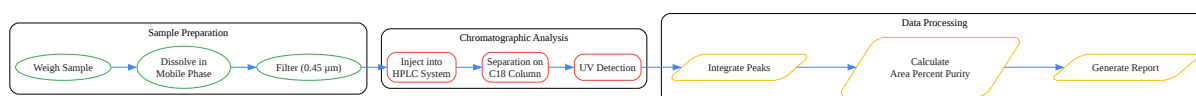
Protocol: HPLC-UV Purity Determination

- **Sample Preparation:** Accurately weigh and dissolve the **5-Methyl-2-thiazolemethanol** sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- **Instrumentation:** Utilize an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- **Chromatographic Conditions:** The following parameters provide a robust starting point for method development.

Parameter	Recommended Setting
Column	C18, 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	5 µL
Column Temperature	30 °C
Detection	UV at 235 nm

- Analysis: Inject the prepared sample. The primary peak corresponds to **5-Methyl-2-thiazolemethanol**. Purity is typically assessed using an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

HPLC Workflow Diagram



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Caption: Workflow for HPLC purity analysis of **5-Methyl-2-thiazolemethanol**.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds and is highly suitable for **5-Methyl-2-thiazolemethanol**. It offers exceptional specificity, as the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification through library matching.[4][5]

Expertise & Causality: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its ability to separate compounds based primarily on their boiling points. The oven temperature program is designed to ensure that **5-Methyl-2-thiazolemethanol** is eluted with a sharp peak shape and is well-separated from any solvent fronts or lower-boiling impurities. Electron Ionization (EI) is the standard ionization mode for creating reproducible fragmentation patterns that can be compared against established spectral libraries like the NIST database.[4]

Protocol: GC-MS Identification

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
- **Chromatographic and Spectrometric Conditions:**

Parameter	Recommended Setting
GC Column	SH-Rxi-5Sil-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 $^{\circ}$ C
Injection Mode	Split (e.g., 50:1)
Oven Program	80 $^{\circ}$ C (hold 2 min), ramp at 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (hold 5 min)
MS Transfer Line	280 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-300

- Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time. The mass spectrum of this peak should be extracted and compared to a reference spectrum or a library database (e.g., NIST/Wiley) to confirm the identity of **5-Methyl-2-thiazolemethanol**. The molecular ion peak (M⁺) is expected at m/z 129.

GC-MS Workflow Diagram



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Caption: Workflow for GC-MS identity confirmation.

NMR Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structural determination. Both ^1H and ^{13}C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of a molecule. For **5-Methyl-2-thiazolemethanol**, NMR confirms the presence and arrangement of the methyl, methylene, and thiazole ring protons and carbons.

Expertise & Causality: Deuterated chloroform (CDCl_3) is a common choice of solvent as it dissolves a wide range of organic compounds and has minimal overlapping signals.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing the chemical shifts accurately. The expected chemical shifts and coupling patterns are predictable based on the electron-withdrawing and -donating effects of the thiazole ring and the substituent groups.

Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing 0.03% TMS in a 5 mm NMR tube.
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Run standard ^1H , ^{13}C , and optionally 2D correlation experiments like COSY and HSQC for full assignment.

Expected NMR Data (in CDCl_3)

The structure of **5-Methyl-2-thiazolemethanol** is $\text{C}_5\text{H}_7\text{NOS}$.

Assignment	¹ H Chemical Shift (δ, ppm)	¹ H Multiplicity	¹ H Integration	¹³ C Chemical Shift (δ, ppm)
-CH ₃ (on ring)	~2.45	Singlet (s)	3H	~15
-CH ₂ - (methylene)	~4.80	Singlet (s)	2H	~58
-OH (hydroxyl)	Variable (broad s)	Broad Singlet	1H	-
CH (ring proton)	~7.50	Singlet (s)	1H	~120
C-CH ₃ (ring carbon)	-	-	-	~145
C-CH ₂ OH (ring carbon)	-	-	-	~168
C=N (ring carbon)	-	-	-	~150

Note: The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration and temperature.

Structural Assignment Diagram

5-Methyl-2-thiazolemethanol

Structure:

C(H₃)-C=C(H)-S-C(=N)-CH₂OH

Expected ¹H NMR Signals

~2.45 ppm (s, 3H)
-CH₃

~4.80 ppm (s, 2H)
-CH₂-

~7.50 ppm (s, 1H)
Ring -CH

Variable (br s, 1H)
-OH

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Caption: Correlation of structure to expected ^1H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Expertise & Causality: Each functional group absorbs infrared radiation at a characteristic frequency. For **5-Methyl-2-thiazolemethanol**, we expect to see a broad O-H stretch from the alcohol, C-H stretches from the methyl and methylene groups, and characteristic absorptions from the C=N, C=C, and C-S bonds within the thiazole ring.^{[6][7]} This confirms the presence of the key structural components.

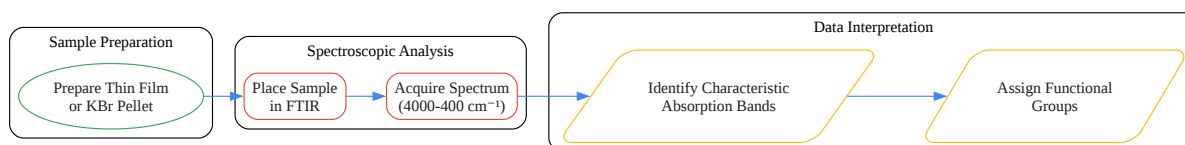
Protocol: FTIR Analysis

- **Sample Preparation:** If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:** Collect the spectrum, typically from 4000 to 400 cm^{-1} . An air background spectrum should be collected first.

Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic (Thiazole ring)
2980 - 2850	C-H stretch	Aliphatic (CH ₃ , CH ₂)
~1550	C=N stretch	Thiazole ring
~1450	C=C stretch	Thiazole ring
~1050	C-O stretch	Primary Alcohol
750 - 600	C-S stretch	Thiazole ring

FTIR Workflow Diagram



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Caption: Workflow for FTIR functional group analysis.

Conclusion: An Integrated Approach

The characterization of **5-Methyl-2-thiazolemethanol** requires a multi-faceted analytical approach. No single technique can provide a complete picture of the compound's identity, purity, and structure. By integrating the quantitative purity data from HPLC, the unambiguous identity confirmation from GC-MS, the definitive structural elucidation from NMR, and the functional group verification from FTIR, a scientifically sound and self-validating characterization is achieved. This orthogonal approach ensures the highest level of confidence

in the quality of **5-Methyl-2-thiazolemethanol** for its intended application in research and development.

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